MAO-B Inhibition: A New Chemotype with Micromolar Potency Distinct from Propargylamine-Based Drugs
N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide inhibits recombinant human MAO-B with an IC50 of 17,000 nM (17 µM), as measured by the kynuramine-to-4-hydroxyquinoline fluorescence assay in insect cell membranes [1]. This potency is approximately 333-fold weaker than the clinical MAO-B inhibitor selegiline (IC50 = 51 nM) and ~3,800-fold weaker than rasagiline (IC50 = 4.43 nM) [2]. However, the compound lacks the propargylamine warhead that confers irreversible inhibition in both selegiline and rasagiline, positioning it as a structurally novel, reversible-binding chemotype for MAO-B inhibitor development [1].
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 17,000 nM (1.70E+4 nM) |
| Comparator Or Baseline | Selegiline: IC50 = 51 nM ; Rasagiline: IC50 = 4.43 nM [2] |
| Quantified Difference | ~333-fold less potent than selegiline; ~3,800-fold less potent than rasagiline |
| Conditions | Recombinant human MAO-B expressed in insect cell membranes; kynuramine substrate conversion to 4-hydroxyquinoline detected by fluorescence [1] |
Why This Matters
For procurement decisions in MAO-B drug discovery programs, this compound offers a non-propargylamine, reversible inhibitor scaffold with measurable (µM-range) target engagement, enabling exploration of MAO-B biology without the irreversible covalent modification associated with classical inhibitors.
- [1] BindingDB. BDBM50450822 (CHEMBL4216610): MAO-B IC50 = 1.70E+4 nM. Charles University in Prague / ChEMBL curation. View Source
- [2] Youdim MBH, Gross A, Finberg JPM. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. British Journal of Pharmacology, 2001, 132(2), 500–506. DOI: 10.1038/sj.bjp.0703828. View Source
